molecular formula C8H5ClN2O B8439145 5-Chloro-6-(oxiran-2-yl)nicotinonitrile

5-Chloro-6-(oxiran-2-yl)nicotinonitrile

Cat. No.: B8439145
M. Wt: 180.59 g/mol
InChI Key: ZEFFJJXDCNIZIK-UHFFFAOYSA-N
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Description

5-Chloro-6-(oxiran-2-yl)nicotinonitrile is an organic compound that features a pyridine ring substituted with a chloro group, an oxirane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(oxiran-2-yl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloronicotinonitrile with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrile group acts as a nucleophile attacking the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(oxiran-2-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-(oxiran-2-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(oxiran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, contributing to its biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-(oxiran-2-yl)pyridine: Similar structure but lacks the nitrile group.

    6-(Oxiran-2-yl)nicotinonitrile: Similar structure but lacks the chloro group.

    5-Chloronicotinonitrile: Similar structure but lacks the oxirane ring.

Uniqueness

5-Chloro-6-(oxiran-2-yl)nicotinonitrile is unique due to the presence of both the chloro and oxirane groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-6-(oxiran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2O/c9-6-1-5(2-10)3-11-8(6)7-4-12-7/h1,3,7H,4H2

InChI Key

ZEFFJJXDCNIZIK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C=C(C=N2)C#N)Cl

Origin of Product

United States

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